2-Bromo-1-[2-(trifluoromethyl)phenyl]propan-1-one
Description
2-Bromo-1-[2-(trifluoromethyl)phenyl]propan-1-one (CAS: 104384-69-2) is a brominated aromatic ketone with the molecular formula C₁₀H₈BrF₃O and a molecular weight of 281.07 g/mol . The compound features a propan-1-one backbone substituted with a bromine atom at the α-position and a 2-(trifluoromethyl)phenyl group at the carbonyl carbon. The ortho-trifluoromethyl substituent introduces significant steric and electronic effects, influencing its reactivity and stability. This compound is commercially available with a purity of 98% and is classified as a corrosive substance, necessitating careful handling .
Properties
IUPAC Name |
2-bromo-1-[2-(trifluoromethyl)phenyl]propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O/c1-6(11)9(15)7-4-2-3-5-8(7)10(12,13)14/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFXTBTYIGBJDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Bromo-1-[2-(trifluoromethyl)phenyl]propan-1-one involves the bromination of 2’-trifluoromethylpropiophenone. The reaction typically uses hydrobromic acid and liquid bromine in dichloromethane as solvents. The mixture is stirred at room temperature, and the bromine color fades, indicating the reaction’s progress. After the reaction, the product is isolated by washing with saturated sodium sulfite solution and extracting with ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at the α-position undergoes nucleophilic substitution (SN2 or SN1 mechanisms) with various nucleophiles.
Reagents and Products
| Nucleophile | Reagents/Conditions | Major Product | Yield | Source |
|---|---|---|---|---|
| Sodium azide (NaN₃) | Polar aprotic solvent (e.g., DMF), 80°C | 2-Azido-1-[2-(trifluoromethyl)phenyl]propan-1-one | 75–85% | |
| Potassium thiocyanate (KSCN) | Ethanol, reflux | 2-Thiocyanato derivative | 65% | |
| Amines (e.g., NH₃) | Aqueous NH₃, room temperature | 2-Amino-1-[2-(trifluoromethyl)phenyl]propan-1-one | 70% |
Key Observations :
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Reactions proceed faster in polar solvents due to stabilization of transition states.
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Steric hindrance from the trifluoromethyl group slightly reduces reaction rates compared to non-substituted analogs .
Oxidation Reactions
The ketone moiety and adjacent carbon undergo oxidation under controlled conditions.
Oxidizing Agents and Outcomes
Mechanistic Insight :
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KMnO₄ oxidizes the α-carbon to a carboxylic acid via a radical intermediate.
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Ozonolysis cleaves the carbonyl-adjacent bond, producing aromatic carboxylic acids .
Reduction Reactions
The ketone group is reduced to secondary alcohols or alkanes depending on the reagent.
Reduction Pathways
Notable Trends :
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NaBH₄ selectively reduces the ketone without affecting the bromine.
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LiAlH₄ promotes full reduction to alkanes but requires rigorous anhydrous conditions.
Comparative Reactivity
The ortho-trifluoromethyl group influences reactivity differently compared to meta/para isomers:
| Position of CF₃ | Relative Reaction Rate (Substitution) |
|---|---|
| Ortho | 1.0 (reference) |
| Meta | 1.2 |
| Para | 1.5 |
Explanation :
Scientific Research Applications
2-Bromo-1-[2-(trifluoromethyl)phenyl]propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Bromo-1-[2-(trifluoromethyl)phenyl]propan-1-one involves its interaction with molecular targets through its bromine and trifluoromethyl groups. These groups can form strong bonds with target molecules, leading to inhibition or activation of specific pathways. The trifluoromethyl group, in particular, is known to enhance binding affinity and metabolic stability .
Comparison with Similar Compounds
Structural Analogs with Trifluoromethyl Substitution
Key Findings :
- Electronic Effects : The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, facilitating reactions such as nucleophilic acyl substitution. This effect is amplified in the ortho position due to proximity .
Brominated Propanones with Diverse Substituents
Key Findings :
- Electronic Modifiers : The methylsulfanyl group () is electron-donating, reducing the electrophilicity of the carbonyl compared to CF₃-substituted analogs. This may limit reactivity in nucleophilic additions .
- Steric Effects : Branched substituents (e.g., 2-methyl in ) hinder access to the bromine atom, slowing SN₂ reactions .
- Conjugation : α,β-Unsaturated ketones () exhibit extended conjugation, enabling participation in Michael additions or cycloadditions .
Biological Activity
2-Bromo-1-[2-(trifluoromethyl)phenyl]propan-1-one is an organic compound with the molecular formula C₁₀H₈BrF₃O. This compound has garnered attention in pharmaceutical and antimicrobial research due to its notable biological activities, particularly its antimicrobial properties against various bacteria and fungi. This article delves into its biological activity, synthesis, potential applications, and relevant case studies.
Chemical Structure and Properties
The compound features:
- Bromine atom : Enhances reactivity and potential biological interactions.
- Trifluoromethyl group : Known to improve binding affinity and metabolic stability, making it a valuable component in drug design.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various microorganisms, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.
Table 1: Antimicrobial Activity Profile
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Candida albicans | 16 μg/mL |
| Pseudomonas aeruginosa | 128 μg/mL |
These results suggest that the compound could be a promising candidate for further development in antimicrobial therapies.
While specific mechanisms of action for this compound are not fully elucidated, it is believed that the bromine and trifluoromethyl groups facilitate strong interactions with biological targets. This can lead to the inhibition of critical pathways in microbial cells, although detailed studies are needed to clarify these interactions .
Synthesis
The synthesis of this compound typically involves the bromination of 2'-trifluoromethylpropiophenone. The general procedure includes:
- Reagents : Bromine, organic solvents (e.g., THF).
- Conditions : Reaction under controlled temperatures to ensure selectivity.
- Yield : The compound can be obtained in moderate to high yields depending on the reaction conditions.
Case Studies and Research Findings
A notable study explored the compound's interactions with various enzymes and receptors, highlighting its potential for drug development. The presence of the trifluoromethyl group was particularly emphasized as a crucial factor enhancing biological activity.
Study Highlights:
- Antichlamydial Activity : Compounds similar to this compound showed selective activity against Chlamydia, indicating potential therapeutic applications .
- Toxicity Assessment : Preliminary toxicity studies indicated low toxicity towards human cells, making it a safer candidate for further pharmacological exploration .
Future Directions
Given its promising biological activity, further research is warranted to:
- Elucidate the precise mechanisms of action.
- Explore structure-activity relationships (SAR) to optimize efficacy.
- Investigate potential applications in drug formulations targeting resistant strains of bacteria and fungi.
Q & A
Q. What are the established synthetic routes for 2-Bromo-1-[2-(trifluoromethyl)phenyl]propan-1-one, and how can purity be optimized?
- Methodological Answer : A common approach involves Friedel-Crafts acylation of 2-(trifluoromethyl)benzene with bromoacetyl bromide, followed by purification via column chromatography using silica gel and a hexane/ethyl acetate gradient. Purity (>95%) is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) and H/C NMR spectroscopy. Contaminants like unreacted starting materials or regioisomers can arise; recrystallization from ethanol at low temperatures (0–5°C) improves yield and purity .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) provides definitive structural confirmation, resolving bond angles and stereochemistry . Complementary techniques include FT-IR (to confirm carbonyl and C-Br stretches at ~1700 cm and ~550 cm) and high-resolution mass spectrometry (HRMS) for molecular ion verification. Discrepancies in melting points (e.g., mp 45–46°C in some reports vs. 48–50°C in others) may arise from polymorphic forms, requiring differential scanning calorimetry (DSC) analysis .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer : The compound is harmful if inhaled or absorbed through the skin. Use fume hoods, nitrile gloves, and eye protection. Storage at 2–8°C in amber glass vials minimizes degradation. Spills should be neutralized with sodium bicarbonate and disposed of as halogenated waste. MSDS data for analogous brominated ketones highlight risks of respiratory irritation and dermatitis, necessitating regular exposure monitoring .
Advanced Research Questions
Q. How can contradictions in 19^{19}19F NMR data for trifluoromethyl-containing derivatives be resolved?
Q. What role does the bromine substituent play in palladium-catalyzed cross-coupling reactions?
- Methodological Answer : The C-Br bond acts as an electrophilic site for Suzuki-Miyaura coupling with aryl boronic acids. Optimize conditions using Pd(PPh) (5 mol%), KCO base, and DMF/HO (3:1) at 80°C. Competing side reactions (e.g., debromination) are mitigated by excluding oxygen and using excess boronic acid (1.5 eq). Monitor reaction progress via TLC (silica, UV visualization) .
Q. How can computational modeling predict reactivity in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., Gaussian 16) calculate transition-state energies for SN pathways. Solvent effects (PCM model for THF or acetone) and steric hindrance from the trifluoromethyl group are critical variables. Compare Mulliken charges on the carbonyl carbon and bromine to predict regioselectivity. Experimental validation via kinetic studies (e.g., pseudo-first-order conditions) confirms computational predictions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
